* For research use only. Not for human or veterinary use.
Description
Synthesis and Reactivity
The synthesis involves multi-step organic reactions:
Coupling: Formation of the nicotinamide core via amide bond formation between quinolin-8-amine and activated nicotinic acid derivatives.
Etherification: Introduction of the tetrahydrothiophen-3-yloxy group using nucleophilic substitution under basic conditions.
Purification: Chromatographic techniques (e.g., HPLC) ensure high purity (>95%).
Key Reactions:
Oxidation: Reacts with hydrogen peroxide or KMnO₄ to form sulfoxide/sulfone derivatives.
Reduction: Sodium borohydride reduces carbonyl groups in the nicotinamide moiety.
Substitution: Halogenation at the quinoline ring’s C-5 position using N-bromosuccinimide.
Anticancer Potential
Induces stress-response genes (e.g., ATF4, CHOP) and autophagy in pancreatic cancer cells, mimicking nutrient deprivation.
IC₅₀ values range from 0.2–5 μM against various cancer cell lines, comparable to clinical PARP inhibitors.
Enzyme Inhibition
PARP Inhibition: Competes with NAD⁺ at the catalytic site, blocking DNA repair mechanisms.
Sirtuin Modulation: Quinoline derivatives exhibit selective inhibition of SIRT2 (IC₅₀ = 0.39 μM), linked to epigenetic regulation.
Antimicrobial Effects
Structural analogs with nitro or chloro substituents show potent activity against Candida albicans (MIC = 31.25 mg/mL) and Staphylococcus aureus.
Activity
Mechanism
Key Data
Source
Anticancer
Autophagy induction, PARP inhibition
IC₅₀ = 0.39 μM (SIRT2)
Antimicrobial
Disruption of microbial DNA/protein synthesis
MIC = 1 × 10⁻⁶ mg/mL (Gram-)
Applications and Future Directions
Oncology: As a PARP/SIRT2 dual inhibitor, it may synergize with chemotherapy or radiation.
Infectious Diseases: Derivatives with electron-withdrawing groups (e.g., NO₂) show promise against resistant pathogens.
Chemical Biology: Fluorescent analogs enable real-time tracking of enzyme activity in cellular models.
Challenges:
Limited in vivo pharmacokinetic data.
Requires structural optimization to reduce off-target effects.
This compound exemplifies the therapeutic potential of hybrid heterocyclic systems. Ongoing research focuses on improving selectivity and oral bioavailability to advance preclinical development.